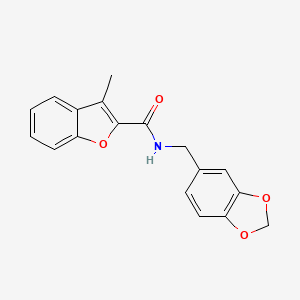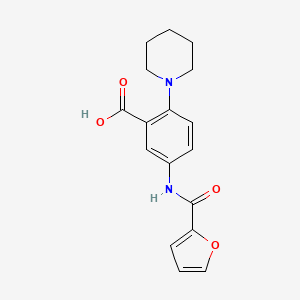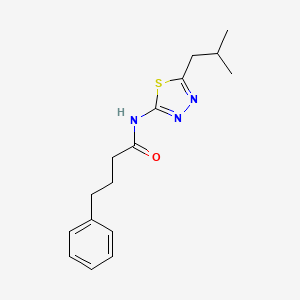![molecular formula C15H14N2O5 B5831282 4-[5-(4-nitrophenyl)-2-furoyl]morpholine](/img/structure/B5831282.png)
4-[5-(4-nitrophenyl)-2-furoyl]morpholine
Übersicht
Beschreibung
4-[5-(4-nitrophenyl)-2-furoyl]morpholine, also known as NFM, is a furocoumarin derivative that has been extensively studied for its potential applications in various fields of science. The compound has been synthesized using different methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
4-[5-(4-Nitrophenyl)-2-Furoyl]morpholine and related compounds demonstrate significant potential in antimicrobial applications. For instance, research on 4-(5-aryl-2-furoyl)morpholines and 4-[(5-aryl-2-furyl)carbonothioyl]morpholines revealed antimicrobial activities, particularly against C. neoformans ATCC 208821 (Matiichuk et al., 2021).
Synthesis of Biologically Active Compounds
This compound is an important intermediate in the synthesis of various biologically active compounds. Its derivatives are crucial in developing small molecule inhibitors for cancer research (Wang et al., 2016).
Applications in Organic Synthesis
In organic synthesis, compounds like 4-[5-(4-Nitrophenyl)-2-Furoyl]morpholine are used to produce other chemical intermediates. For example, they are used in the synthesis of rivaroxaban, an anticoagulant agent, demonstrating their utility in creating complex organic molecules (Mali et al., 2015).
Exploring Reaction Mechanisms
The compound and its derivatives are also valuable in studying chemical reaction mechanisms, such as in aminolysis reactions. They provide insights into the behavior of cyclic secondary amines in acetonitrile (Um et al., 2015).
Development of Novel Anticancer Drugs
Derivatives of 4-[5-(4-Nitrophenyl)-2-Furoyl]morpholine are being explored in the development of new anticancer drugs. The cytotoxic effects of such compounds on various cell lines have been a subject of recent studies, showing promise in cancer treatment (Doan et al., 2016).
Improvement of Drug Synthesis Processes
Research also focuses on improving the synthesis processes of drugs using these compounds. For instance, studies have been conducted on optimizing conditions for continuous production of intermediates like 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors, which is key in synthesizing Linezolid (Pereira et al., 2021).
Synthesis and Biological Activity Studies
Further studies involve the synthesis of novel compounds like [1,3]thiazolo[4,5-d]pyridazin-4(5H)-ones using 4-[5-(4-Nitrophenyl)-2-Furoyl]morpholine derivatives and testing their analgesic and anti-inflammatory activities (Demchenko et al., 2015).
Eigenschaften
IUPAC Name |
morpholin-4-yl-[5-(4-nitrophenyl)furan-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c18-15(16-7-9-21-10-8-16)14-6-5-13(22-14)11-1-3-12(4-2-11)17(19)20/h1-6H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWSHWRHHJZQPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl (5-acryloyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate](/img/structure/B5831225.png)


![N-(tert-butyl)-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5831243.png)
![2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide](/img/structure/B5831249.png)

![2-methoxy-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5831261.png)
![benzyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B5831264.png)

![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-2-thiophenecarboxamide](/img/structure/B5831274.png)
![3,4-dichloro-N-{[(3-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5831292.png)
